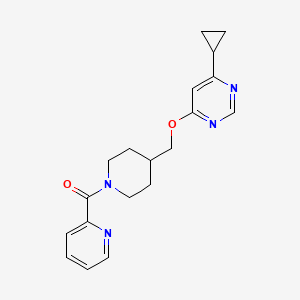

3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to have various biological activities and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amines and other precursors to form the tetrahydroquinazoline core, followed by various functional group interconversions to install the other groups .Molecular Structure Analysis

The compound contains a tetrahydroquinazoline core, which is a bicyclic structure containing a benzene ring fused to a piperidine ring. It also has various substituents, including a diethylaminoethyl group and an isopentyl group .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, and the carbonyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the nature and arrangement of its functional groups .Aplicaciones Científicas De Investigación

Drug Delivery Systems

This compound’s structure suggests it could be useful in the development of drug delivery systems . Its amphiphilic nature may allow it to form polymersomes, which are vesicular structures that can encapsulate therapeutic agents. These polymersomes can be engineered to be responsive to environmental changes, such as pH, making them ideal for targeted drug delivery .

Nanomedicine

In the realm of nanomedicine , the compound could be utilized to create nanoparticles with specific responses to biological stimuli. For instance, its diethylamino group could facilitate the formation of nanoparticles that exhibit temperature-responsive behavior, which is crucial for applications like controlled drug release .

Biomimetic Nanoreactors

The compound’s ability to form stable nanostructures makes it a candidate for constructing biomimetic nanoreactors . These nanoreactors can mimic biological processes and could be used for synthesizing complex organic compounds or degrading pollutants .

Artificial Cells and Organelles

There’s potential for this compound to be used in the creation of artificial cells and organelles . By self-assembling into polymersomes, it could form structures that mimic the functions of natural cells, such as selective permeability and compartmentalization, which are essential for studying cell biology and developing synthetic biology applications .

Antimicrobial Agents

The structural components of the compound suggest it could have antimicrobial properties. It might be synthesized into derivatives that are effective against a range of bacteria and yeast, providing a new avenue for antibiotic research .

Sensing and Diagnostics

Lastly, the compound could find use in sensing and diagnostics . Its reactive groups might be engineered to change color or fluorescence in the presence of specific biomolecules, making it a valuable tool for detecting diseases or monitoring biological processes .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-(diethylamino)ethylamine with isopentyl isothiocyanate to form the intermediate N-(2-(diethylamino)ethyl)-N-isopentylthiourea. This intermediate is then reacted with 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to form the final product.", "Starting Materials": [ "2-(diethylamino)ethylamine", "isopentyl isothiocyanate", "2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-(diethylamino)ethylamine with isopentyl isothiocyanate in ethanol to form N-(2-(diethylamino)ethyl)-N-isopentylthiourea.", "Step 2: Reaction of N-(2-(diethylamino)ethyl)-N-isopentylthiourea with 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in ethanol to form the final product '3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide'." ] } | |

Número CAS |

422528-35-6 |

Nombre del producto |

3-(2-(diethylamino)ethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Fórmula molecular |

C20H30N4O2S |

Peso molecular |

390.55 |

Nombre IUPAC |

3-[2-(diethylamino)ethyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C20H30N4O2S/c1-5-23(6-2)11-12-24-19(26)16-8-7-15(13-17(16)22-20(24)27)18(25)21-10-9-14(3)4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,21,25)(H,22,27) |

Clave InChI |

VZOSZRUJMFXHOJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC(C)C)NC1=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2580853.png)

![3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2580854.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580860.png)

![N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2580864.png)

![1-(10-methoxy-7-methyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-h][3]benzazepin-8-yl)ethanone](/img/structure/B2580866.png)

![4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2580868.png)

![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2580869.png)